molecular formula C8H6BrN B1280145 2-Bromo-5-methylbenzonitrile CAS No. 42872-83-3

2-Bromo-5-methylbenzonitrile

Cat. No. B1280145
CAS RN: 42872-83-3
M. Wt: 196.04 g/mol
InChI Key: AKCXJAVATJLYQM-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzonitrile is a chemical compound that is part of the broader class of bromobenzonitriles. These compounds are characterized by a benzene ring substituted with a bromine atom and a nitrile group (–C≡N). The specific position of the bromine and methyl groups on the benzene ring defines the compound's unique chemical behavior and properties. While the provided papers do not directly discuss 2-Bromo-5-methylbenzonitrile, they do provide insights into similar brominated benzonitriles and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromobenzonitriles, including compounds similar to 2-Bromo-5-methylbenzonitrile, can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by acidic deprotection/cyclization . Another synthesis approach for a related compound, 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, employs Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been demonstrated . These methods highlight the versatility in synthesizing brominated benzonitriles, which could be adapted for the synthesis of 2-Bromo-5-methylbenzonitrile.

Molecular Structure Analysis

The molecular structure of bromobenzonitriles can be studied using computational methods such as density functional theory (DFT). For example, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using DFT, which provided insights into the vibrational wavenumbers, molecular dynamics, and electronic properties . Similarly, the structure of 5-Bromo-2-methoxybenzonitrile was analyzed to predict geometrical parameters and study its non-linear optical (NLO) properties . These studies suggest that a detailed molecular structure analysis of 2-Bromo-5-methylbenzonitrile could reveal important information about its reactivity and potential applications.

Chemical Reactions Analysis

Bromobenzonitriles can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, bromoxynil, a halogenated aromatic nitrile herbicide, undergoes anaerobic biodegradation through reductive debromination . The synthesis of different bromobenzene derivatives from bromoanilines also indicates the reactivity of brominated compounds in substitution reactions . These examples provide a basis for understanding the types of chemical reactions that 2-Bromo-5-methylbenzonitrile might participate in, such as halogenation, nucleophilic substitution, or degradation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzonitriles are influenced by their molecular structure. For example, the study of Methyl 2-amino 5-bromobenzoate revealed its vibrational modes, molecular electrostatic potential, and NLO activity . Similarly, the spectroscopic and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile provided insights into its NLO properties . These studies suggest that 2-Bromo-5-methylbenzonitrile may also exhibit unique physical and chemical properties, such as specific absorption wavelengths, excitation energies, and reactivity patterns, which could be explored through experimental and computational studies.

Scientific Research Applications

Spectroscopic Investigations

Studies have explored the spectroscopic characteristics of related compounds such as 4-Bromo-3-methylbenzonitrile and 5-Bromo-2-methoxybenzonitrile. These compounds have been analyzed using techniques like Density Functional Theory (DFT), Fourier-transform infrared spectroscopy (FTIR), and FT-Raman (FTR) spectroscopy, providing insights into their electronic structure, vibrational properties, and molecular geometry. Such research is fundamental for understanding the physical and chemical properties of these substances, which can be crucial in various scientific fields, including material science and molecular physics (Shajikumar & Raman, 2018).

Herbicide Resistance in Plants

Research has been conducted on herbicide resistance in transgenic plants expressing bacterial detoxification genes. This includes studies on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, demonstrating the potential to engineer herbicide resistance in plants. This area of research holds significant implications for agriculture, particularly in developing herbicide-resistant crops (Stalker, Mcbride & Malyj, 1988).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and chemical reactions of compounds closely related to 2-Bromo-5-methylbenzonitrile. These studies encompass methods like halodeboronation and nucleophilic substitution, contributing to the development of efficient synthesis processes for these compounds. This research is vital for the chemical industry, especially in the synthesis of intermediates for pharmaceuticals and other applications (Szumigala et al., 2004).

Nonlinear Optical (NLO) Properties

Investigations into the nonlinear optical (NLO) properties of similar compounds have been conducted. These studies provide insights into the potential applications of these compounds in the field of photonics and optoelectronics. Understanding the NLO properties is crucial for the development of new materials for optical devices (Kumar & Raman, 2017).

Safety And Hazards

2-Bromo-5-methylbenzonitrile is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCXJAVATJLYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502471
Record name 2-Bromo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylbenzonitrile

CAS RN

42872-83-3
Record name 2-Bromo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 141 pubs.acs.org
Z Liu, LY Zeng, C Li, F Yang, F Qiu, S Liu, B Xi - Molecules, 2018 - mdpi.com
… Therefore, 2-bromo-5-fluorobenzonitrile as well as 2-bromo-5-methylbenzonitrile was treated with benzaldehydes and aqueous ammonia under the the protection of N 2 with standard …
Number of citations: 13 www.mdpi.com
JYL Chung, YL Zhong, KM Maloney, RA Reamer… - Organic …, 2014 - ACS Publications
… To address the stability/solubility issues with the lithium dianion, we explored the Negishi coupling utilizing 2-bromo-5-methylbenzonitrile (7) (Scheme 6). Grignard 18 was generated in …
Number of citations: 15 pubs.acs.org
X Meng, Z Cai, Q Hao, K Lin, X Zhou… - Current Enzyme …, 2017 - ingentaconnect.com
… was synthesized from 2-bromo-5methylbenzonitrile according the same route in Scheme 2. All of structures of target compounds were identified by 1HNMR and MS. …
Number of citations: 2 www.ingentaconnect.com
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca

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